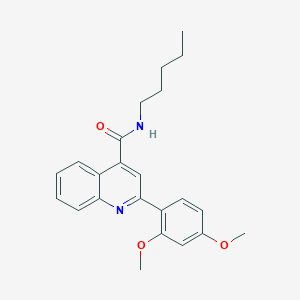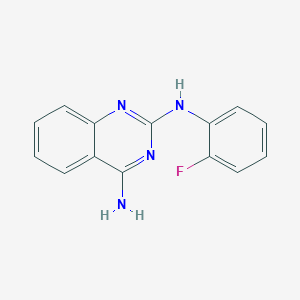
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. Quinoline derivatives are recognized for their broad range of biological activities, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed synthetic methodologies. These methods are favored for their efficiency and ability to produce complex heterocyclic compounds with high yields. Common catalysts used include palladium, copper, and silver salts .
化学反応の分析
Types of Reactions
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylate esters .
科学的研究の応用
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industrial Chemistry: The compound is utilized in the synthesis of luminescent materials and sensors.
Materials Science: It finds applications in the development of organic electronic materials and as a building block for complex heterocyclic compounds
作用機序
The mechanism of action of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, quinoline derivatives are known to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV .
類似化合物との比較
Similar Compounds
- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
- 2-(4-tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
- 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate stands out due to its specific tert-butylphenyl substitution, which imparts unique steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)15-11-9-14(10-12-15)19-13-17(20(23)24-4)16-7-5-6-8-18(16)22-19/h5-13H,1-4H3 |
InChIキー |
IEYWVDGQPMASOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


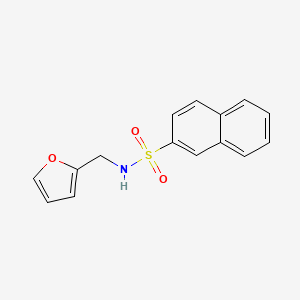
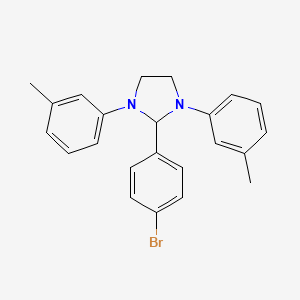
methanone](/img/structure/B14951792.png)
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
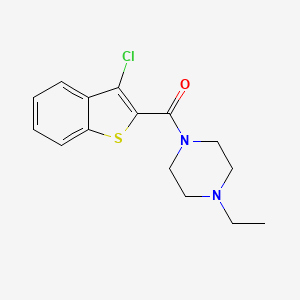
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
